N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE is a complex organic compound that features an indole ring, a thiophene ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE typically involves the reaction of indole derivatives with thiophene and benzamide under specific conditionsThe reaction conditions often require the use of catalysts such as palladium or copper and may involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds .
Scientific Research Applications
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, in cancer research, it may inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]HYDROXYLAMINE: Similar structure but with a hydroxylamine group instead of a benzamide group.
N-[(1-METHYL-1H-INDOL-3-YL)METHYL]-2-(1H-PYRAZOL-1-YL)ACETAMIDE: Contains a pyrazole ring instead of a thiophene ring.
Uniqueness
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE is unique due to its combination of indole, thiophene, and benzamide moieties, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C21H18N2OS |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C21H18N2OS/c1-23(21(24)15-8-3-2-4-9-15)20(19-12-7-13-25-19)17-14-22-18-11-6-5-10-16(17)18/h2-14,20,22H,1H3 |
InChI Key |
JIJIDIJAEFPBLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.